Tienopramine

CAS No.: 37967-98-9

Cat. No.: VC3884314

Molecular Formula: C17H20N2S

Molecular Weight: 284.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37967-98-9 |

|---|---|

| Molecular Formula | C17H20N2S |

| Molecular Weight | 284.4 g/mol |

| IUPAC Name | N,N-dimethyl-3-thieno[3,2-b][1]benzazepin-10-ylpropan-1-amine |

| Standard InChI | InChI=1S/C17H20N2S/c1-18(2)11-5-12-19-15-7-4-3-6-14(15)8-9-17-16(19)10-13-20-17/h3-4,6-10,13H,5,11-12H2,1-2H3 |

| Standard InChI Key | JFAOODCMLJZILM-UHFFFAOYSA-N |

| SMILES | CN(C)CCCN1C2=C(C=CC3=CC=CC=C31)SC=C2 |

| Canonical SMILES | CN(C)CCCN1C2=C(C=CC3=CC=CC=C31)SC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

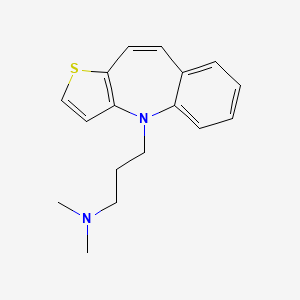

Tienopramine (IUPAC name: 3-(dimethylamino)propyl-5-thia-11-azatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2(7),3,5,9,11-hexaene) is a tricyclic compound with the molecular formula C₁₇H₂₀N₂S and a molecular weight of 284.419 g/mol . Its structure diverges from classical TCAs like imipramine through the substitution of a benzene ring with a sulfur-containing thiophene ring, a modification hypothesized to influence electronic distribution and receptor binding .

Stereochemical and Structural Features

-

Stereochemistry: Tienopramine is achiral, with no defined stereocenters or E/Z isomerism .

-

SMILES Representation:

CN(C)CCCN1C2=C(SC=C2)C=CC3=CC=CC=C13.

The planar thiophene ring introduces conformational rigidity compared to fully aromatic TCAs, potentially altering pharmacokinetic properties such as membrane permeability . Quantum chemical studies suggest that thiophene substitution may enhance metabolic stability but also introduce unique toxicity profiles due to sulfur-related reactive intermediates .

Pharmacological Profile and Mechanism of Action

Receptor Interactions

While direct binding assays for tienopramine are scarce, structural analogs suggest:

-

High affinity for 5-HT transporters (SERT) and NE transporters (NET), with inhibition constants (Kᵢ) in the nanomolar range .

-

Moderate antagonism of histamine H₁ and muscarinic acetylcholine receptors, contributing to sedative and anticholinergic side effects common to TCAs .

Metabolic and Toxicity Considerations

Thiophene-containing drugs are prone to bioactivation into reactive metabolites via cytochrome P450-mediated oxidation, which can form protein adducts or deplete glutathione . A 2015 study highlighted that thiophene rings in drugs like tienopramine may undergo epoxidation or thiophene-S-oxide formation, leading to hepatotoxicity . This metabolic liability likely contributed to tienopramine’s discontinuation during development.

Synthesis and Development History

Tienopramine was first patented by Roussel-UCLAF in the late 20th century as part of efforts to optimize tricyclic antidepressants . Its synthesis involves a multi-step sequence starting from thiophene precursors.

Key Synthetic Routes

-

Thiophene Annulation: Cyclocondensation of 2-aminothiophene derivatives with cyclohexenone intermediates forms the tricyclic core .

-

Side Chain Introduction: Alkylation of the secondary amine with 3-(dimethylamino)propyl chloride yields the final product .

A related compound, 10,11-dihydro-4H-thieno[3,2-b][f]benzazepin-10-one (CAS 37968-00-6), serves as a precursor in analogous syntheses . This intermediate, with molecular formula C₁₂H₉NOS, highlights the structural prerequisites for bioactivity in thiophene-fused benzazepines .

Challenges and Future Directions

Toxicity Hurdles

The thiophene ring’s metabolic instability poses a significant barrier to clinical translation. Mitigation strategies could include:

-

Prodrug Design: Masking the thiophene moiety to prevent reactive metabolite formation.

-

CYP Inhibition: Co-administration with cytochrome P450 inhibitors to reduce bioactivation .

Opportunities in Drug Discovery

Tienopramine’s scaffold remains a valuable template for developing:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume